Quantified Structural Differentiation: Chain Length and Symmetry vs. Phthalate Isomers
1,4-Benzenedicarboxylic acid, di-3-butenyl ester is distinguished from its 1,2- (phthalate) and 1,3- (isophthalate) diester isomers by its para-substitution pattern, which confers a linear, rigid core structure [1]. This symmetric geometry is critical for designing polymers with high chain stiffness and order, unlike the 'kinked' structures derived from ortho- or meta-phthalates. Quantitatively, this structural difference is reflected in its calculated LogP of 5.2 [2], which dictates its compatibility and migration behavior in polymeric matrices. The C4 alkenyl chain length represents a specific balance between spacer flexibility and reactive group density compared to shorter-chain (e.g., diallyl) or longer-chain analogs.
| Evidence Dimension | Molecular Geometry & LogP |
|---|---|
| Target Compound Data | Linear, para-substituted core; LogP = 5.2 |
| Comparator Or Baseline | 1,2- or 1,3-substituted phthalate diesters |
| Quantified Difference | LogP of 5.2 (vs. variable for isomers) |
| Conditions | Calculated property; Standard InChI and SMILES notation [1] |
Why This Matters
The linear, rigid core enables the synthesis of polymers with higher modulus and better dimensional stability compared to those derived from kinked isophthalate or ortho-phthalate monomers.
- [1] 1,4-Benzenedicarboxylic acid, di-3-butenyl ester. NIST Chemistry WebBook, SRD 69. View Source
- [2] 1,4-Benzenedicarboxylic acid, di-3-butenyl ester. MOLBASE, Molaid MS_2317231. View Source
